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Compound of Interest

2-Methoxy-4-
Compound Name: _ ) )
(trifluoromethyl)benzoic acid

Cat. No.: B1599103

An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzoic acid (CAS 448-36-2)

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-
(trifluoromethyl)benzoic acid, CAS Number 448-36-2. Intended for researchers, medicinal
chemists, and professionals in drug development, this document synthesizes critical data on
the compound's physicochemical properties, spectroscopic characteristics, synthetic pathways,
and core applications. Emphasis is placed on its role as a versatile building block in modern
drug discovery, driven by the unique electronic and steric properties of its methoxy and
trifluoromethyl substituents. Furthermore, this guide details rigorous safety and handling
protocols to ensure its effective and safe utilization in a laboratory setting.

Physicochemical and Structural Properties

2-Methoxy-4-(trifluoromethyl)benzoic acid is an off-white to light yellow crystalline solid at
room temperature.[1] The molecule's structural architecture, featuring a carboxylic acid, a
methoxy group, and a trifluoromethyl group on a benzene ring, makes it a valuable
intermediate in organic synthesis. The trifluoromethyl group, a strong electron-withdrawing
moiety, significantly influences the molecule's electronic properties and lipophilicity, while the
methoxy group acts as a hydrogen bond acceptor and directs reactivity.
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Property Value Source(s)
CAS Number 448-36-2 [21[31[41[5]
Molecular Formula CoH7F303 [11[416171
Molecular Weight 220.15 g/mol [1][41[6]
Appearance Off-white to light yellow solid [1]
Melting Point 125-130 °C [1]
Solubility Slightly soluble in water. [1]8]
Store in cool, dry conditions in
Storage ) [2][8]
well-sealed containers.
COVAZHQHYXQLOT-
InChlKey 9]
UHFFFAOYSA-N
COC1=CC(C(F)
SMILES [7]

(F)F)=CC=C1C(=0)O

Spectroscopic Profile: A Predictive Analysis

While specific experimental spectra for this exact compound are not publicly available in the
search results, a predictive analysis based on its structure provides valuable insights for
characterization.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals. The methoxy group
(-OCH?s) protons should appear as a singlet around 3.9-4.0 ppm. The three aromatic protons
will present as a complex splitting pattern determined by their coupling constants. The
carboxylic acid proton (-COOH) will typically appear as a broad singlet far downfield, often
above 10 ppm, and its presence can be confirmed by D20 exchange.

e 13C NMR: The carbon spectrum will feature a carbonyl carbon signal from the carboxylic acid
around 165-170 ppm. The carbon of the trifluoromethyl group will be a quartet due to C-F
coupling. A signal for the methoxy carbon will be observed around 55-60 ppm, in addition to
the distinct signals for the six aromatic carbons.
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e 19F NMR: The fluorine NMR spectrum is expected to show a single, sharp singlet, as all three
fluorine atoms in the trifluoromethyl group are chemically equivalent.

e Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a
prominent molecular ion peak (M+) at m/z 220. Subsequent fragmentation may involve the
loss of a hydroxyl group (-OH), a methoxy group (-OCHs), or the carboxylic acid group (-
COOH).

Synthesis and Chemical Reactivity

The synthesis of 2-Methoxy-4-(trifluoromethyl)benzoic acid is not explicitly detailed in the
provided search results. However, a plausible retro-synthetic analysis suggests a multi-step
pathway common in organic synthesis, starting from a more readily available precursor like 3-
bromo-4-methylanisole. The causality behind this proposed workflow lies in leveraging
established, high-yielding reactions to install the required functional groups in a controlled
manner.

Representative Synthetic Workflow
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Caption: A representative synthetic pathway for 2-Methoxy-4-(trifluoromethyl)benzoic acid.

Step-by-Step Methodology (Proposed)

o Trifluoromethylation: The starting material, 3-bromo-4-methylanisole, undergoes
trifluoromethylation. This can be achieved using various modern reagents, such as
trifluoromethyltrimethylsilane (TMSCFs3, the Ruppert-Prakash reagent) with a suitable
initiator. The choice of this reagent is based on its relative safety and high efficiency in
introducing the CFs group onto aromatic rings.

o Carboxylation: The resulting intermediate, 3-bromo-4-(trifluoromethyl)anisole, is then
carboxylated. A standard and effective method is halogen-metal exchange using an
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organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to form
an aryllithium species. This highly reactive intermediate is then quenched with solid carbon
dioxide (dry ice).

 Acidification: An acidic workup (e.g., with HCI) protonates the resulting carboxylate salt to
yield the final product, 2-Methoxy-4-(trifluoromethyl)benzoic acid.

Chemical Reactivity and Derivatization

The compound's value lies in the reactivity of its functional groups:

o Carboxylic Acid: This group is the primary site for derivatization. It can be readily converted
into esters, amides, or acid chlorides, allowing it to be coupled with a wide range of alcohols,
amines, or other nucleophiles. This is a cornerstone of its use in building larger, more
complex molecules in drug discovery.[10]

o Aromatic Ring: The electron-withdrawing nature of the trifluoromethyl group deactivates the
aromatic ring towards electrophilic aromatic substitution, while the methoxy group is an
activating, ortho-para director. This electronic push-pull relationship dictates the
regioselectivity of further functionalization on the ring.

Applications in Research and Drug Discovery

2-Methoxy-4-(trifluoromethyl)benzoic acid is primarily utilized as a fragment and scaffolding
molecule in the design and synthesis of novel therapeutic agents.[6] Its utility is rooted in the
advantageous properties conferred by its key functional groups.

e Role of the Trifluoromethyl Group: The CFs group is a bioisostere of a methyl group but with
profoundly different electronic properties. Its inclusion in a drug candidate can enhance
metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through
favorable interactions, and improve membrane permeability due to its high lipophilicity.[11]

» Role of the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor,
forming crucial interactions with biological targets like protein active sites. Its position on the
ring can also enforce a specific conformation on the molecule, which is critical for selective
binding.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1599103?utm_src=pdf-body
https://www.benchchem.com/product/b074374
https://www.benchchem.com/product/b1599103?utm_src=pdf-body
https://www.targetmol.com/compound/2-methoxy-4-trifluoromethyl-benzoic-acid
https://www.mdpi.com/1420-3049/30/14/3009
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

» Fragment-Based Drug Discovery (FBDD): This compound is an ideal candidate for FBDD. In
this approach, small, low-complexity molecules (“fragments") are screened for weak binding
to a biological target. Hits are then optimized and grown into more potent lead compounds.
The carboxylic acid handle allows for straightforward synthetic elaboration once the

fragment's binding has been confirmed.

Workflow in Fragment-Based Drug Discovery

Fragment Screening

Fragment Library
(Including CAS 448-36-2)

;

Biophysical Screening
(NMR, SPR, X-ray)

;

Identified Fragment Hit

|
Elaboration
|

|
Lead Optimization

Structure-Activity Relationship (SAR)
via Chemical Synthesis

¢

Fragment Growing/Linking
(Using -COOH handle)

;

Potent Lead Compound
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Caption: Role of the compound as a scaffold in a Fragment-Based Drug Discovery workflow.

Safety, Handling, and Disposal

As a laboratory chemical, 2-Methoxy-4-(trifluoromethyl)benzoic acid requires careful
handling to minimize exposure and ensure user safety. The following protocols are synthesized
from available safety data sheets.[2][12][13]

Hazard ldentification

GHS Classification Hazard Statement Pictogram Source(s)

Acute Toxicity, Oral H302: Harmful if GHSO07 (Exclamation ol4)

(Category 4) swallowed Mark)

Skin ) )

] o H315: Causes skin GHSO07 (Exclamation

Corrosion/Irritation o [12][13][14]
irritation Mark)

(Category 2)

Serious Eye H318/H319: Causes ]

o ] GHSO05 (Corrosion),
Damage/Irritation serious eye [12][13][14]
o GHSO07

(Category 1/2A) damage/irritation

STOT - Single )
H335: May cause GHSO07 (Exclamation

Exposure (Category ] o [12][14]

3) respiratory irritation Mark)

H372: Causes

STOT - Repeated damage to organs
GHSO08 (Health

Exposure (Category (Lungs) through [13]
Hazard)

1) prolonged or repeated

exposure if inhaled

Safe Handling Protocol

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood, to avoid the formation and inhalation of dust.[2][12] Ensure that emergency eye wash
stations and safety showers are readily accessible.[12]
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» Personal Protective Equipment (PPE):

o Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect
gloves prior to use.[2]

o Eye Protection: Use chemical safety goggles or a face shield.[12]
o Body Protection: Wear a lab coat or a chemical-protective suit.[2]

o Respiratory Protection: If ventilation is inadequate or dust is generated, use a P95 (US) or
P1 (EU) particle respirator.[2]

o Hygiene Measures: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or
smoke in the laboratory. Wash hands thoroughly after handling and before breaks.[2][13]

First Aid Measures

« If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing,
give artificial respiration. Consult a physician immediately.[2][14]

e In Case of Skin Contact: Immediately wash off with soap and plenty of water. If irritation
persists, consult a physician.[2][14]

e In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting
the upper and lower eyelids. Immediately consult a physician.[2][14]

« |If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Rinse mouth with water and consult a physician.[12]

Storage and Disposal

o Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
[2][8] Incompatible with strong oxidizing agents and strong bases.[8][12]

o Disposal: Dispose of waste material in accordance with all applicable federal, state, and local
environmental regulations. Do not let the product enter drains.[2]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


http://angenechemical.com/sds/448-36-2.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=2600%2F2621-3-1X.pdf
http://angenechemical.com/sds/448-36-2.pdf
http://angenechemical.com/sds/448-36-2.pdf
http://angenechemical.com/sds/448-36-2.pdf
http://angenechemical.com/sds/448-36-2.pdf
https://www.sigmaaldrich.com/TW/en/sds/SIAL/242381?userType=undefined
http://angenechemical.com/sds/448-36-2.pdf
https://tsapps.nist.gov/srmext/msds/350c-MSDS.pdf
http://angenechemical.com/sds/448-36-2.pdf
https://tsapps.nist.gov/srmext/msds/350c-MSDS.pdf
http://angenechemical.com/sds/448-36-2.pdf
https://tsapps.nist.gov/srmext/msds/350c-MSDS.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=2600%2F2621-3-1X.pdf
http://angenechemical.com/sds/448-36-2.pdf
https://www.fishersci.co.uk/shop/products/2-methoxy-4-trifluoromethyl-benzoic-acid-97-1/11461290
https://www.fishersci.co.uk/shop/products/2-methoxy-4-trifluoromethyl-benzoic-acid-97-1/11461290
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=2600%2F2621-3-1X.pdf
http://angenechemical.com/sds/448-36-2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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